molecular formula C7H5BrN2 B110520 6-bromo-1H-indazole CAS No. 79762-54-2

6-bromo-1H-indazole

Cat. No. B110520
CAS RN: 79762-54-2
M. Wt: 197.03 g/mol
InChI Key: WMKDUJVLNZANRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-1H-indazole is a brominated derivative of indazole, which is a heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. The bromine atom in the 6-bromo-1H-indazole adds significant chemical reactivity, making it a valuable intermediate for various chemical syntheses, particularly in the pharmaceutical industry where it can be used to develop compounds with potential medicinal properties.

Synthesis Analysis

The synthesis of 6-bromo-1H-indazole derivatives can be achieved through various methods. For instance, the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone has been used to produce 2H-indazole-4,7-dione derivatives, which can be further brominated to yield compounds like 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione . Additionally, a one-pot palladium-catalyzed alkylation/direct arylation reaction has been employed to synthesize six-membered-ring annulated 2H-indazoles . Furthermore, 1H-benzo[g]indazoles have been synthesized starting from Morita–Baylis–Hillman adducts through a sequence involving copper-catalyzed alkynylation and a 6π-electrocyclization .

Molecular Structure Analysis

The molecular structure of 6-bromo-1H-indazole derivatives has been elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined using single-crystal X-ray diffraction, revealing a monoclinic space group with specific cell dimensions . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by single-crystal X-ray diffraction studies .

Chemical Reactions Analysis

The bromine atom in 6-bromo-1H-indazole makes it a versatile reactant for further chemical transformations. Brominated indazoles can undergo various reactions, including intramolecular cyclization when reacted with terminal di-bromoalkanes, leading to the formation of fused indazole ring systems . The bromination of indazole itself has been studied, revealing the reactivity sequence of different positions in the indazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-1H-indazole derivatives are influenced by the presence of the bromine atom and the specific substituents attached to the indazole core. These properties can be characterized using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . The antiproliferative activity of 1H-benzo[f]indazole-4,9-dione derivatives, for example, has been evaluated in vitro, demonstrating significant activity against certain cancer cell lines .

Scientific Research Applications

1. Synthetic Methodology Development

6-Bromo-1H-indazole serves as a starting material in the development of novel synthetic methodologies. Kanishchev and Dolbier (2018) detailed an efficient approach for synthesizing SF5-substituted heterocyclic systems, specifically 6-SF5-indazoles. This process involved creating derivatives, including bromo-substituted compounds, and was exemplified by synthesizing a gamendazole analog, showcasing its utility in synthetic chemistry (Kanishchev & Dolbier, 2018).

2. Pharmaceutical Applications

The 1H-indazole core, including its bromo derivatives, is fundamental in pharmaceutical research. Yoo et al. (2018) investigated indazole-4,7-dione derivatives as potential BRD4 inhibitors, a protein implicated in cancer cell proliferation. They synthesized various 1H-indazole derivatives, one of which showed significant tumor size reduction in vivo, demonstrating the scaffold's potential in cancer therapy (Yoo et al., 2018).

3. Anticancer Agent Development

Hoang et al. (2022) explored 6-substituted amino-1H-indazole derivatives as anticancer agents. They synthesized a series of these derivatives, which showed inhibitory activity against various cancer cell lines, identifying one compound in particular as a potent antiproliferative agent (Hoang et al., 2022).

4. Enzyme Inhibition Studies

Indazole derivatives, including 6-bromo-1H-indazole, have been evaluated for their effects on enzymes like lactoperoxidase (LPO). Köksal and Alım (2018) investigated the inhibitory effects of various indazoles on bovine milk LPO, finding strong inhibitory effects, which is crucial for understanding enzyme interactions in biological systems (Köksal & Alım, 2018).

5. Ligand Synthesis in Organometallic Chemistry

Hurtado et al. (2009) utilized 1H-indazole in the synthesis of terdentate ligands for chromium(III) complexes. These complexes demonstrated activity in the polymerization of ethylene, highlighting the role of indazole derivatives in creating catalysts for industrial processes (Hurtado et al., 2009).

Safety And Hazards

When handling 6-Bromo-1H-indazole, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry .

properties

IUPAC Name

6-bromo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKDUJVLNZANRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591229
Record name 6-Bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-indazole

CAS RN

79762-54-2
Record name 6-Bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Bromo-2-methylphenyldiazonium tetrafluoroborate (1.50 g) was added to a mixture of potassium acetate (1.0 g) and 18-crown-6 (70 mg) in chloroform (50 mL) at room temperature in portions and then the reaction was stirred for 2 h. The resulting mixture was filtered and washed with chloroform. The filtrate was concentrated, and the residue was dissolved in diethyl ether, which was then washed with water, brine, dried, and the solvent was removed to give the product 6-bromoindazole (0.9 g). The product was used in the next step without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 100 mL round-bottomed flask was added hydrazine (30 mL, 832 mmol) and 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol). The solution was stirred at 125° C. for 3 hours. After cooling to ambient temperature, the solution was concentrated under reduced pressure. The solution was quenched by pouring it into a mixture of ice water (100 mL), and then extracting with EtOAc (3×100 mL). The organic layers were combined, dried over sodium sulfate, and filtered. The solution was evaporated to dryness, and adsorbed onto silica gel. The crude product was purified using column chromatography through a Redi-Sep® pre-packed silica gel column (40 g), eluting with a gradient of 0% to 100% EtOAc in hexanes, to provide 6-bromo-1H-indazole (4.6 g, 18 mmol, 76% yield). LCMS (M+H) 197.9 calc. for C7H5BrN2 197.0, 1H NMR (400 MHz, CD3OD): δ ppm 8.03 (s, 1H), 7.67-7.72 (2H, m), 7.24-7.26 (m, 1H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium nitrite (315 mg, 4.56 mmol) was added in 2 portions to an ice-cooled suspension of 6-aminoindazole (500 mg, 3.8 mmol) in water (0.4 mL) and hydrobromic acid (48%, 1.8 mL). The reaction mixture was stirred for 10 minutes longer than required for the brown gas to disappear. Copper powder (35 mg, 0.55 mmol) was then added and the mixture heated gently until nitrogen evolution began. The reaction mixture was then alternately heated and cooled to control the rate of reaction. When nitrogen evolution ceased, the reaction mixture was heated at 90° C. for 30 minutes, cooled to room temperature, neutralized with aqueous sodium hydroxide and the product extracted into ethyl acetate. The organic layer was washed sequentially with water and brine, dried over sodium sulfate and the solvent removed in vacuo. Flash chromatography on silica gel (20-40% ethyl acetate in hexane) yield the title product (119 mg, 16%).
Quantity
315 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 mg
Type
catalyst
Reaction Step Four
Yield
16%

Synthesis routes and methods IV

Procedure details

A solution of 2-fluoro-4-bromobenzaldehyde (5.09 g, 25 mmol) was dissolved in glyme (25 mL) and slowly treated over 10 minutes with anhydrous hydrazine (25 mL, 0.8 mol, 32 eq.). The resulting biphasic mixture was then held at reflux overnight. The reflux condenser was replaced with a short-path distillation head and about half the solvent distilled, at which time the reaction flask showed one phase and two phases were evident in the distillate. The undistilled residue was cooled and treated with water (25 mL), forming a white precipitate. This solid was collected by filtration, washed thoroughly with water, and dried in vacuo to give 6-bromoindazole (4.21 g, 85%) as white crystals.
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-bromo-1H-indazole
Reactant of Route 3
Reactant of Route 3
6-bromo-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-bromo-1H-indazole
Reactant of Route 5
Reactant of Route 5
6-bromo-1H-indazole
Reactant of Route 6
6-bromo-1H-indazole

Citations

For This Compound
70
Citations
Z Alim - Journal of Biochemical and Molecular Toxicology, 2018 - Wiley Online Library
Carbonic anhydrase (CA) is an important metabolic enzyme family closely related to many physiological and pathological processes. Currently, carbonic anhydrase inhibitors are the …
Number of citations: 13 onlinelibrary.wiley.com
S Qian, T He, W Wang, Y He, M Zhang, L Yang… - Bioorganic & Medicinal …, 2016 - Elsevier
… The 6-bromo-1H-indazole-4-ethers 4a–b were synthesized using the reaction sequence highlighted in Scheme 4. 4-Bromo-2,6-difluorobenzaldehyde 20 was reacted with hydrazine …
Number of citations: 49 www.sciencedirect.com
AS Sawant, SS Kamble, PM Pisal, RJ Meshram… - Medicinal Chemistry …, 2020 - Springer
… The cyclization of methyl 3-amino-5-bromo-2-methylbenzoate 5 with solution of potassium nitrite in acetic acid at room temperature for 4 h gave methyl 6-bromo-1H-indazole-4-…
Number of citations: 5 link.springer.com
Z Köksal, Z Alim - Drug and chemical toxicology, 2020 - Taylor & Francis
… When we look at bromine bound indazole molecules we have seen that the 4-bromo-1H indazole molecule is a much stronger inhibitor of 6-bromo-1H indazole and 7-bromo-1H …
Number of citations: 13 www.tandfonline.com
L Yang, Y Chen, J He, EM Njoya, J Chen, S Liu… - Bioorganic & Medicinal …, 2019 - Elsevier
… A series of 6-bromo-1H-indazole-4-amines with various substituent groups at C4 position … powder was performed for the production of the key 6-bromo-1H-indazole-4-amine (5). The 1H-…
Number of citations: 40 www.sciencedirect.com
Z Alım, D Kılıç, Y Demir - Archives of physiology and biochemistry, 2019 - Taylor & Francis
Background: Paraoxonase 1 (PON1: EC 3.1.8.1) is a vital antioxidant enzyme against mainly atherosclerosis and many other diseases associated with oxidative stress. Thus, studies …
Number of citations: 43 www.tandfonline.com
YJ Oh, EK Yum - Bulletin of the Korean Chemical Society, 2019 - Wiley Online Library
… indazole derivatives are potential pharmaceuticals.9, 10 Initially, we optimized microwave-assisted, palladium-catalyzed coupling reaction conditions using N-Boc-6-bromo-1H-indazole …
Number of citations: 8 onlinelibrary.wiley.com
S Saha, D Pal, SB Nimse - Current Topics in Medicinal …, 2022 - ingentaconnect.com
… Derivatives such as tert-butyl 3-amino-6bromo-1H-indazole-1-carboxylate were synthesized in two stages. At first stage, reactions between 4-bromo-2-fluorobenzonitrile and acetyl …
Number of citations: 4 www.ingentaconnect.com
M Zhang, X Fang, C Wang, Y Hua, C Huang… - European Journal of …, 2020 - Elsevier
… 6-Bromo-1H-indazole-3-carboxylic acid (8) To a stirring solution of NaOH (0.386ámg, 19.3… Methyl 6-bromo-1H-indazole-3-carboxylate (9) To the solution of compound 8 (2.00ág) in …
Number of citations: 5 www.sciencedirect.com
YJ Cui, Y Zhou, X Zhang, B Dou, CC Ma… - European Journal of …, 2023 - Elsevier
… By applying the outlined protocols of preparing 8a, compound 9a was synthesized using 6-bromo-1H-indazole (6a) (300 mg, 1.5 mmol), (3,4,5-trimethoxyphenyl) boronic acid (649 mg, …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.